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Compound of Interest

Compound Name: Diethyl 2-methylenemalonate

Cat. No.: B1220911 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for Diethyl 2-
methylenemalonate and its structurally related alternatives, Diethyl malonate and Diethyl

ethylmalonate. The information presented is intended to aid in the identification,

characterization, and quality control of these compounds in a research and development

setting.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for Diethyl 2-methylenemalonate
and its alternatives. This data is essential for distinguishing between these closely related

structures.

¹H NMR Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information

about the chemical environment of hydrogen atoms in a molecule.
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Compound
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment

Diethyl 2-

methylenemalon

ate

~6.4 s - =CH₂

4.29 q 7.1 -OCH₂CH₃

1.33 t 7.1 -OCH₂CH₃

Diethyl

malonate[1]
4.19 q 7.1 -OCH₂CH₃

3.34 s - -CH₂-

1.26 t 7.1 -OCH₂CH₃

Diethyl

ethylmalonate[2]

[3]

4.18 q 7.1 -OCH₂CH₃

3.17 t 7.4 -CH(CH₂CH₃)-

1.91 quintet 7.4 -CH(CH₂CH₃)-

1.25 t 7.1 -OCH₂CH₃

0.89 t 7.4 -CH(CH₂CH₃)-

¹³C NMR Spectral Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the

number of non-equivalent carbons and their electronic environments.
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Compound Chemical Shift (δ) ppm Assignment

Diethyl 2-methylenemalonate ~165 C=O

~135 =C(CO₂Et)₂

~128 =CH₂

~62 -OCH₂CH₃

~14 -OCH₂CH₃

Diethyl malonate[1][4][5] 167.1 C=O

61.5 -OCH₂CH₃

41.7 -CH₂-

14.1 -OCH₂CH₃

Diethyl ethylmalonate[2][6] 168.8 C=O

61.2 -OCH₂CH₃

52.3 -CH-

20.3 -CH₂CH₃

14.0 -OCH₂CH₃

11.9 -CH₂CH₃

IR Spectral Data
Infrared (IR) spectroscopy identifies functional groups present in a molecule based on their

characteristic vibrational frequencies.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Diethyl-Malonate
https://hmdb.ca/spectra/nmr_one_d/4542
https://www.chemicalbook.com/SpectrumEN_105-53-3_13CNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Diethyl-ethylmalonate
https://m.chemicalbook.com/SpectrumEN_133-13-1_13CNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Wavenumber (cm⁻¹) Assignment

Diethyl 2-methylenemalonate ~1730 C=O stretch (ester)

~1640 C=C stretch

~1200-1000 C-O stretch

Diethyl malonate[7] 1757, 1740 C=O stretch (ester)

1300-1000 C-O stretch

Diethyl ethylmalonate[2] ~1735 C=O stretch (ester)

~1200-1000 C-O stretch

Mass Spectrometry Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a

molecule and its fragments, aiding in the determination of its molecular weight and structure.

Compound Molecular Ion (M⁺) m/z Key Fragment Ions m/z

Diethyl 2-methylenemalonate 172 127, 99, 53

Diethyl malonate[8][9][10] 160 115, 88, 60, 43

Diethyl ethylmalonate[2][11] 188 143, 115, 88, 70

Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer.
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¹H NMR Parameters:

Number of scans: 16

Relaxation delay: 1.0 s

Pulse width: 30°

Spectral width: -2 to 12 ppm

¹³C NMR Parameters:

Number of scans: 1024

Relaxation delay: 2.0 s

Pulse width: 45°

Spectral width: -10 to 220 ppm

Data Processing: The raw data was Fourier transformed, and the spectra were phase and

baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H

and 77.16 ppm for ¹³C (residual CDCl₃).

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy

Sample Preparation: A small drop of the neat liquid sample was placed directly onto the

diamond crystal of the ATR accessory.

Instrumentation: A FTIR spectrometer equipped with a single-reflection diamond ATR

accessory was used.

Parameters:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹
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Number of scans: 32

Data Processing: The spectrum was baseline corrected and the peak positions were

identified.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: The sample was diluted to approximately 1 mg/mL in dichloromethane.

Instrumentation: A gas chromatograph coupled to a mass selective detector was used.

GC Parameters:

Injector temperature: 250 °C

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

Oven program: Initial temperature of 50 °C held for 2 min, then ramped at 10 °C/min to

250 °C and held for 5 min.

Carrier gas: Helium at a constant flow rate of 1 mL/min.

MS Parameters:

Ionization mode: Electron Ionization (EI) at 70 eV

Mass range: 40-400 amu

Source temperature: 230 °C

Quadrupole temperature: 150 °C

Data Processing: The total ion chromatogram (TIC) and the mass spectrum of the eluting

peak corresponding to the analyte were analyzed.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for the characterization of malonate esters.
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Caption: General workflow for the spectroscopic analysis of malonate esters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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